2-(benzamidomethyl)-1,3-thiazole-4-carboxylic Acid
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Overview
Description
2-(Benzamidomethyl)-1,3-thiazole-4-carboxylic Acid is a heterocyclic compound that features a thiazole ring substituted with a benzamidomethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzamidomethyl)-1,3-thiazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzamidomethyl chloride with thiazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like chloroform or dioxane at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzamidomethyl)-1,3-thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamidomethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(Benzamidomethyl)-1,3-thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(benzamidomethyl)-1,3-thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and benzamidomethyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and 2-aminothiazole share structural similarities with 2-(benzamidomethyl)-1,3-thiazole-4-carboxylic Acid.
Benzamide Derivatives: Compounds such as benzamide and N-benzylbenzamide exhibit similar functional groups and reactivity patterns.
Uniqueness: this compound is unique due to the presence of both a thiazole ring and a benzamidomethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H10N2O3S |
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Molecular Weight |
262.29 g/mol |
IUPAC Name |
2-(benzamidomethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3S/c15-11(8-4-2-1-3-5-8)13-6-10-14-9(7-18-10)12(16)17/h1-5,7H,6H2,(H,13,15)(H,16,17) |
InChI Key |
SBSNAWQRPBIPFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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